Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate

Description

Structural Elucidation

Molecular Architecture and Functional Group Analysis

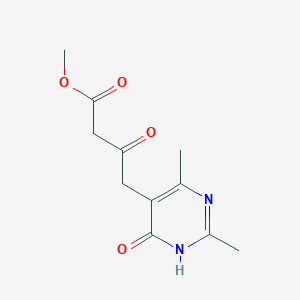

Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate (CAS No. 1083282-70-5) is a pyrimidine-derived ester compound characterized by its complex functional group arrangement. The molecular formula is C₁₁H₁₄N₂O₄ , with a molecular weight of 238.24 g/mol .

Key structural features :

- Pyrimidine core : A six-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3.

- Substituents :

- 4-hydroxy group : Positioned at the 4th carbon of the pyrimidine ring, contributing to hydrogen-bonding potential.

- 2,6-dimethyl groups : Methyl substituents at the 2nd and 6th positions, enhancing steric bulk and electronic effects.

- 3-oxobutanoate chain : A ketone group at the β-position of the ester chain, linked to the pyrimidine ring at the 5th carbon.

Functional group distribution :

| Position | Functional Group | Role |

|---|---|---|

| Pyrimidine 4 | -OH | Hydrogen bonding, reactivity modulation |

| Pyrimidine 2,6 | -CH₃ | Steric hindrance, electron-donating effects |

| Ester chain | OCH₃ (methyl ester) | Hydrolysis susceptibility |

| Ester chain | C=O (ketone) | Electrophilic reactivity |

The compound’s architecture combines aromatic stability (from the pyrimidine ring) with reactive sites for further functionalization.

Crystallographic Characterization and Spatial Configuration

While explicit crystallographic data for this compound is not publicly available in the provided sources, its spatial arrangement can be inferred from analogous pyrimidine derivatives and computational models.

Predicted spatial characteristics :

- Planar pyrimidine ring : Conjugation between nitrogen and carbon atoms stabilizes the aromatic system, with substituents occupying equatorial positions to minimize steric strain.

- Ester chain orientation : The 3-oxobutanoate group likely adopts a trans configuration due to keto-enol tautomerism, favoring intramolecular hydrogen bonding between the hydroxyl group and the ester oxygen.

- Hydrogen-bonding networks : The 4-hydroxy group may participate in intermolecular interactions, influencing crystalline packing patterns.

Comparative analysis of spatial constraints :

Comparative Analysis with Analogous Pyrimidine Derivatives

This compound’s unique substitution pattern distinguishes it from other pyrimidine derivatives. Below is a comparative analysis of structural, functional, and reactivity differences.

Structural Comparison

Key differences :

- Ester chain complexity : The target compound’s 3-oxobutanoate chain introduces a ketone group, enabling keto-enol tautomerism and enhanced reactivity compared to simple ester analogs.

- Substituent distribution : The 2,6-dimethyl groups create steric hindrance, whereas chloro or single methyl substituents (as in other derivatives) allow for distinct electronic environments.

Functional Reactivity

The compound’s functional groups enable diverse reactivity:

| Reaction Type | Target Site | Product Implications |

|---|---|---|

| Hydrolysis | Methyl ester | Formation of carboxylic acid derivative |

| Nucleophilic substitution | 4-hydroxy group | Potential for ether or amide formation |

| Reduction | 3-oxo group | Conversion to secondary alcohol |

Comparative reactivity :

| Compound | Dominant Reactivity | Limitations |

|---|---|---|

| Target compound | Ester hydrolysis, ketone reduction | Steric hindrance from 2,6-CH₃ groups |

| 2-Hydroxy-4,6-dimethylpyrimidine | Hydroxyl group substitution | Lack of ester/ketone groups limits functionalization |

| Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-yl)propanoate | Ester hydrolysis | Single methyl group reduces steric effects |

Properties

IUPAC Name |

methyl 4-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-6-9(11(16)13-7(2)12-6)4-8(14)5-10(15)17-3/h4-5H2,1-3H3,(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBAIKMKWDYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C)CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate typically involves the condensation of 4-hydroxy-2,6-dimethylpyrimidine with ethyl acetoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and distillation to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

Research indicates that methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate may have antidiabetic effects through its role as a GPR40 agonist. GPR40 is a receptor implicated in insulin secretion regulation. Compounds that activate this receptor can enhance glucose-responsive insulin secretion, making them valuable in treating Type 2 diabetes and related metabolic disorders .

Case Study: Insulin Secretagogue Action

A study highlighted the efficacy of similar compounds in promoting insulin secretion under glucose load conditions. The findings suggest that methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate could be developed into a therapeutic agent for diabetes management, particularly due to its potential to lower postprandial hyperglycemia .

Agricultural Applications

Herbicide Development

The compound's structural properties suggest potential applications in herbicide formulation. Pyrimidine derivatives are known for their herbicidal activity, and derivatives of methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate may exhibit similar effects. Research into the synthesis of such derivatives could lead to the development of environmentally friendly herbicides that target specific plant species without affecting crops .

Biochemical Research

Enzyme Inhibition Studies

Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate has potential as an inhibitor in biochemical pathways involving pyrimidine metabolism. Its ability to interact with specific enzymes can be explored to understand metabolic disorders better and develop targeted therapies .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparison with three related compounds (m, n, o) described in Pharmacopeial Forum (2017) :

Table 1: Structural and Functional Comparison

Key Differences and Implications

Complexity and Size : Compounds m, n, and o are significantly larger and more complex, featuring hexane backbones, phenyl groups, and multiple stereocenters. This suggests they are designed for high-affinity binding to specific targets (e.g., enzymes with deep active sites), whereas the target compound’s smaller size may favor metabolic stability or broader reactivity .

Functional Groups: The ester and ketone in Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate contrast with the amide and ether linkages in m/n/o.

Stereochemical Specificity : The defined stereochemistry in m/n/o (e.g., 2S,4S,5S) highlights their optimization for enantioselective interactions, whereas the target compound’s lack of stereochemical detail may indicate its role as a flexible intermediate.

Research Findings and Limitations

No direct pharmacological studies on Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate were identified. However, analogs like m/n/o demonstrate that pyrimidine derivatives with hydroxy and methyl substituents often exhibit:

- Enzyme Inhibition : Pyrimidine cores are common in dihydrofolate reductase (DHFR) inhibitors, though activity depends on substituent positioning .

- Solubility Challenges : Hydroxy groups improve water solubility, but methyl/aryl groups may reduce it—a trade-off critical for bioavailability.

Unresolved Questions

- How does the 3-oxobutanoate ester influence the compound’s reactivity or metabolism compared to amides in m/n/o?

- Are there synthetic routes leveraging this compound’s simplicity for scalable production of complex analogs?

Biological Activity

Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate, with the CAS number 1083282-70-5, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

- Molecular Formula: C₁₁H₁₄N₂O₄

- Molecular Weight: 238.24 g/mol

- CAS Number: 1083282-70-5

The biological activity of methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate is primarily attributed to its structural features that allow it to interact with biological targets. The presence of the pyrimidine ring is significant as pyrimidine derivatives are known for their diverse biological activities, including antimicrobial and antitumoral effects.

Biological Activities

-

Antitumoral Activity

- Research indicates that compounds with similar structures exhibit growth inhibitory effects against various tumor cell lines. For instance, methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate may share this property due to its structural analogies with other pyrimidine derivatives known for antitumoral effects .

- Antimicrobial Activity

- Antioxidative Effects

Data Table: Summary of Biological Activities

Case Study 1: Antitumoral Activity

A study conducted on similar pyrimidine derivatives demonstrated significant growth inhibition against various cancer cell lines using the MTT assay. The results indicated that structural modifications influenced the degree of activity, suggesting that methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate could be evaluated for similar effects .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, derivatives of pyrimidine were tested against common bacterial strains. The findings revealed effective inhibition at certain concentrations, prompting further research into the specific mechanisms by which these compounds exert their effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for Methyl 4-(4-hydroxy-2,6-dimethylpyrimidin-5-yl)-3-oxobutanoate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a preformed pyrimidine derivative with a 3-oxobutanoate ester. For example:

Pyrimidine precursor preparation : 4-Hydroxy-2,6-dimethylpyrimidine-5-carbaldehyde can be synthesized via cyclization of β-keto esters under acidic conditions.

Ester coupling : React the pyrimidine aldehyde with methyl 3-oxobutanoate using sodium nitrite and hydrochloric acid at low temperatures (-4 to -2°C) to minimize side reactions. Sodium acetate is added to buffer the pH .

Purification : Recrystallization in ethanol/water mixtures improves purity, as demonstrated for analogous esters .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign signals by comparing with methyl 3-oxobutanoate (δ ~2.2 ppm for the methyl ketone, δ ~3.7 ppm for the ester methyl group). Enol tautomers may show broad peaks at δ 12-14 ppm .

- X-ray crystallography : Use SHELXL for refinement to resolve tautomerism and hydrogen-bonding networks. Data collection at 100 K reduces thermal motion artifacts .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How does the keto-enol tautomerism of the 3-oxobutanoate group impact experimental design?

- Methodology :

- Solvent selection : Use deuterated DMSO to stabilize the enol form or CDCl3 to favor the keto form for NMR analysis.

- Temperature-dependent studies : Variable-temperature NMR identifies tautomeric equilibria (e.g., coalescence temperatures for exchange-broadened signals) .

- Computational modeling : Density Functional Theory (DFT) calculations predict tautomer stability and transition states, validated against experimental data .

Q. What factors influence the compound’s stability under physiological or acidic/basic conditions?

- Methodology :

- Hydrolysis kinetics : Monitor ester degradation via HPLC at varying pH levels. Methyl 3-oxobutanoate analogs degrade rapidly at pH >8, following first-order kinetics .

- Enzymatic susceptibility : Assess stability in esterase-containing buffers, referencing enzymatic transformations of 4-hydroxy-2-oxobutanoate .

- Storage recommendations : Store at -20°C in anhydrous solvents (e.g., THF or DMF) to prevent moisture-induced hydrolysis.

Q. How can computational methods predict reactivity or regioselectivity in derivatization reactions?

- Methodology :

- DFT calculations : Optimize transition states for nucleophilic attacks on the pyrimidine ring or ketone group.

- Molecular docking : Screen potential binding interactions with biological targets (e.g., enzymes involved in pyrimidine metabolism) .

- Reactivity descriptors : Use Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidine moiety .

Q. What challenges arise in resolving structural ambiguities via X-ray crystallography?

- Methodology :

- Crystal growth : Optimize slow evaporation from DMSO/water mixtures to obtain diffraction-quality crystals.

- Hydrogen-bonding networks : SHELXL refines anisotropic displacement parameters and models disorder in the 3-oxobutanoate group .

- Validation : Cross-check with spectroscopic data to confirm tautomeric forms.

Methodological Tables

Table 1 : Key Reaction Conditions for Synthesis

Table 2 : Stability Assessment Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.